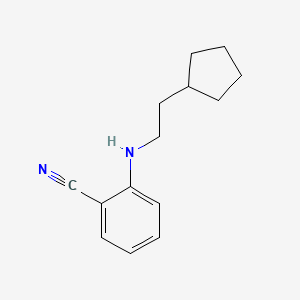

2-((2-Cyclopentylethyl)amino)benzonitrile

Description

Significance of Aminobenzonitriles and Cyclic Amine Moieties in Advanced Organic Synthesis

The combination of an amino group and a nitrile group on a benzene (B151609) ring, as seen in aminobenzonitriles, creates a bifunctional scaffold of significant interest to synthetic chemists. researchgate.net Aminobenzonitriles are versatile building blocks for constructing more complex molecular architectures, particularly heterocyclic compounds. For instance, 2-aminobenzonitrile (B23959) is a widely used precursor for the synthesis of quinazolines, quinolines, and other fused heterocyclic systems that are prevalent in medicinal chemistry. mdpi.comnih.gov The amino group provides a nucleophilic center, while the nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. researchgate.net

Similarly, cyclic amine moieties, such as the cyclopentyl group found in the subject compound, are prominent structural motifs in a vast number of natural products and medicinal compounds. mdpi.com These saturated nitrogen-containing rings are not merely passive structural components; they often play a crucial role in defining a molecule's three-dimensional shape, solubility, and ability to interact with biological targets. Their incorporation into molecular structures can enhance binding affinity and improve pharmacokinetic profiles. The synthesis of molecules containing these cyclic amine structures is a major focus in the development of new therapeutic agents. mdpi.com

Research Context of 2-((2-Cyclopentylethyl)amino)benzonitrile within the Broader Field of Nitrogen-Containing Organic Compounds

While specific research literature on this compound is not extensively available, its structure places it firmly within the well-established and actively researched domain of nitrogen-containing organic compounds. It is a substituted 2-aminobenzonitrile, featuring a secondary amine that incorporates a cyclopentylethyl side chain. This unique combination of a benzonitrile (B105546) core, an amino linker, and a cyclic alkyl group suggests its potential role as a bespoke building block in organic synthesis.

The research context for a molecule like this is defined by the utility of its constituent parts. The 2-aminobenzonitrile framework is a proven platform for creating heterocyclic systems. mdpi.com The addition of the bulky and lipophilic cyclopentylethyl group to the amino nitrogen introduces specific steric and electronic properties. This substituent could be leveraged to fine-tune the solubility, crystal packing, or binding interactions of larger molecules derived from it. Therefore, this compound can be classified as a synthetic intermediate, likely designed for the modular construction of complex target molecules in fields such as medicinal chemistry or materials science, where precise control over molecular architecture is paramount.

Table 1: Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₂ |

| Molecular Weight | 228.34 g/mol |

| IUPAC Name | This compound |

| Structure | A benzonitrile ring substituted at the 2-position with a secondary amine, which is attached to a 2-cyclopentylethyl group. |

Note: Data is based on structural analysis as extensive experimental data is not publicly available in peer-reviewed literature.

Historical Development and Current Trends in the Chemistry of Benzonitrile and Amino-Substituted Aromatic Nitriles

The history of benzonitrile chemistry began in 1844 when Hermann Fehling first reported its synthesis from the thermal dehydration of ammonium (B1175870) benzoate. Fehling not only discovered the compound but also coined the term "benzonitrile," which established the nomenclature for the entire class of nitrile compounds. appchemical.com Initially, laboratory preparations involved methods like the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction. uokerbala.edu.iq The industrial-scale production of benzonitrile is now achieved through the ammoxidation of toluene. appchemical.com

The study of amino-substituted aromatic nitriles, such as 2-aminobenzonitrile, has grown significantly from these foundational discoveries. These compounds have transitioned from chemical curiosities to indispensable tools in synthesis. Historically, their utility was recognized in the dye industry, but their role has expanded dramatically.

Current research trends focus on developing more efficient and environmentally benign synthetic methods for these compounds. This includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cyanation, to introduce the nitrile group with high precision and yield. mdpi.com There is also significant interest in the application of aminobenzonitriles in multicomponent reactions, where complex molecules can be assembled in a single step. nih.gov Modern research continues to explore the diverse reactivity of the nitrile and amino groups to build libraries of novel compounds for drug discovery and to create advanced organic materials. nih.gov

Table 2: Properties of Related Benzonitrile Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | -13 | 190.7 |

| 2-Aminobenzonitrile | 1885-29-6 | C₇H₆N₂ | 118.14 | 45-48 | 267-268 |

| 4-Aminobenzonitrile | 873-74-5 | C₇H₆N₂ | 118.14 | 83-86 | 296-298 |

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

2-(2-cyclopentylethylamino)benzonitrile |

InChI |

InChI=1S/C14H18N2/c15-11-13-7-3-4-8-14(13)16-10-9-12-5-1-2-6-12/h3-4,7-8,12,16H,1-2,5-6,9-10H2 |

InChI Key |

QGCGVDDVDDOYJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCNC2=CC=CC=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Cyclopentylethyl Amino Benzonitrile and Analogous Structures

Strategies for Constructing the Benzonitrile (B105546) Core with Amino Functionalization

The 2-aminobenzonitrile (B23959) scaffold is a critical precursor for the target molecule. Its synthesis can be achieved through either direct functionalization of a pre-existing benzonitrile ring or by building the ring from acyclic precursors with the necessary functionalities in place.

Direct Functionalization Approaches for 2-Aminobenzonitrile Synthesis

Direct introduction of an amino group onto a benzonitrile ring is often challenging due to the deactivating nature of the nitrile group towards electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) reactions provide a viable route. wikipedia.orgmasterorganicchemistry.com This approach typically requires a benzonitrile ring substituted with a good leaving group, such as a halogen, at the ortho position, and activation by strongly electron-withdrawing groups. wikipedia.org For instance, 2-halobenzonitriles can react with nucleophiles under specific conditions to yield substituted benzonitriles. sci-hub.seorganic-chemistry.org

Another approach involves the reduction of a nitro group. For example, 2-chloro-4-nitrobenzonitrile (B1360291) can be reduced using reagents like hydrazine (B178648) monohydrate to yield 2-chloro-4-aminobenzonitrile. prepchem.com This product can then undergo further reactions to replace the chloro group.

Approaches for Incorporating the 2-Cyclopentylethylamine Moiety

The 2-cyclopentylethylamine side chain is the second key component of the target molecule. Its synthesis and subsequent attachment to the benzonitrile core can be accomplished through several reliable methods.

Reductive Amination Strategies with Cyclic Aliphatic Amines and Carbonyl Precursors

Reductive amination is a powerful and widely used method for the formation of amines. wikipedia.orgyoutube.comresearchgate.netnih.gov This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com To synthesize 2-cyclopentylethylamine, cyclopentylacetaldehyde would be the ideal carbonyl precursor to react with ammonia, followed by reduction. The choice of reducing agent is critical, with common options including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org

The reductive amination of cyclopentanone (B42830) with ammonia, for instance, has been studied to produce cyclopentylamine, a related cyclic amine. researchgate.netresearchgate.net This reaction can be catalyzed by various metal catalysts, such as ruthenium supported on niobium pentoxide, which has shown good yields. researchgate.net

N-Alkylation and Amination Reactions involving Cyclic Systems

N-alkylation is another fundamental method for forming C-N bonds, involving the reaction of an amine with an alkyl halide. wikipedia.orgrsc.orgacsgcipr.orgresearchgate.net In the context of synthesizing the target molecule, this could involve the reaction of 2-aminobenzonitrile with a 2-cyclopentylethyl halide (e.g., 2-cyclopentylethyl bromide or iodide). This reaction is a nucleophilic aliphatic substitution where the amino group of the benzonitrile acts as the nucleophile. wikipedia.org To avoid over-alkylation, which can be a common side reaction, careful control of stoichiometry and reaction conditions is necessary. wikipedia.org

Alternative alkylating agents, such as alcohols, can also be used, often in the presence of a catalyst to activate the hydroxyl group. nih.gov

Advanced Coupling and Annulation Techniques for Assembling the 2-((2-Cyclopentylethyl)amino)benzonitrile Framework

The final and crucial step in the synthesis of this compound is the coupling of the 2-aminobenzonitrile core (or a suitable precursor like 2-halobenzonitrile) with the 2-cyclopentylethylamine moiety. Modern cross-coupling reactions offer high efficiency and functional group tolerance for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgyoutube.com This reaction is highly versatile and can be used to couple a wide range of aryl halides or triflates with primary or secondary amines. wikipedia.orgorganic-chemistry.org To synthesize the target compound, 2-bromobenzonitrile (B47965) would be an excellent substrate to couple with 2-cyclopentylethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. youtube.com

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.orgwikipedia.orgunito.itnih.govsemanticscholar.org While traditionally requiring harsh reaction conditions, modern modifications with various ligands have allowed for milder and more efficient transformations. wikipedia.orgnih.gov This method could also be employed to couple 2-halobenzonitriles with 2-cyclopentylethylamine.

The following table compares these advanced coupling methods:

| Reaction | Catalyst | Typical Substrates | Advantages | Reference |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl halides/triflates and amines | High functional group tolerance, mild conditions, broad scope | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Ullmann Condensation | Copper salts or complexes | Aryl halides and amines | Lower cost of catalyst compared to palladium | wikipedia.orgwikipedia.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Base-promoted | Activated aryl halides and amines | Can be catalyst-free under certain conditions | wikipedia.orgsci-hub.seyoutube.com |

Furthermore, 2-aminobenzonitrile and its derivatives are valuable precursors for annulation reactions, leading to the formation of heterocyclic structures such as quinazolines. For example, the reaction of 2-aminobenzonitrile with carbon dioxide can yield quinazoline-2,4(1H,3H)-dione. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Benzonitrile Chemistry

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgjocpr.com The Buchwald-Hartwig amination, in particular, stands out as a highly effective method for coupling amines with aryl halides, making it a suitable strategy for the synthesis of this compound from 2-halobenzonitrile and 2-cyclopentylethylamine. wikipedia.orglibretexts.org

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. youtube.comyoutube.com This is followed by the coordination of the amine to the resulting palladium(II) complex, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. wikipedia.orgbeilstein-journals.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org This versatility allows for the synthesis of a diverse array of substituted aminobenzonitriles with good functional group tolerance. wikipedia.orglibretexts.org Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. beilstein-journals.orgmdpi.com

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 2-24 h | Good to Excellent |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 80-120 | 12-48 h | High |

| PdCl₂(dppf) | dppf | NaOt-Bu | THF | 65 | 4-12 h | Moderate to High |

Multicomponent Reactions and Annulation Pathways for Related Scaffolds

2-Aminobenzonitrile is a valuable building block in multicomponent reactions (MCRs) for the synthesis of more complex, nitrogen-containing heterocyclic structures like quinazolines. researchgate.netnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rsc.org This approach offers advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. rsc.org

One common application is the synthesis of 2-substituted 4-aminoquinazolines through a one-pot reaction of 2-aminobenzonitrile, an orthoester, and ammonium (B1175870) acetate, often under microwave irradiation and solvent-free conditions. researchgate.net Similarly, transition-metal-free, base-promoted reactions of 2-aminobenzonitriles with ynones can produce polysubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk

Annulation pathways, which involve the formation of a new ring onto an existing one, are also prevalent. For instance, the reaction of 2-aminobenzonitrile with aryl magnesium bromide forms an ortho-aminoketimine intermediate, which can then react with an isothiocyanate to yield N,4-substituted quinazolines. nih.gov These methods highlight the utility of the aminobenzonitrile scaffold in constructing fused heterocyclic systems with significant medicinal and biological relevance. researchgate.net

| Reaction Type | Reactants | Product Scaffold | Catalyst/Conditions | Key Features |

| One-Pot MCR | 2-Aminobenzonitrile, Orthoester, Ammonium Acetate | 4-Aminoquinazoline | Microwave, Solvent-free | Rapid, High Yield |

| Base-Promoted Annulation | 2-Aminobenzonitrile, Ynone | 4-Aminoquinoline | KOtBu, DMSO | Transition-metal-free |

| (2+2+2) Annulation | Aryldiazonium salt, Nitrile | 2,4-Disubstituted quinazoline (B50416) | Metal-free | Atom-economic |

Chemo- and Regioselective Synthesis Considerations in Amino Benzonitrile Derivatization

When synthesizing derivatives of aminobenzonitriles, achieving chemo- and regioselectivity is a critical consideration. The presence of multiple reactive sites—the amino group, the nitrile group, and the aromatic ring—necessitates careful control of reaction conditions to ensure the desired transformation occurs.

For the synthesis of this compound, the primary goal is the selective alkylation or arylation of the amino group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are generally highly chemoselective for the formation of the C-N bond at the amino group, leaving the nitrile functionality intact. wikipedia.orgbeilstein-journals.org

In other derivatizations, the challenge lies in directing reactions to a specific position on the aromatic ring or in selectively transforming one functional group in the presence of the other. For instance, electrophilic aromatic substitution reactions on an aminobenzonitrile would need to consider the directing effects of both the amino and nitrile groups. The development of selective synthetic methods is crucial for accessing specific isomers and avoiding the formation of product mixtures that require difficult purification. nih.gov The synthesis of α-amino nitriles, which are valuable synthetic building blocks, often requires catalytic methods to control chemo- and regioselectivity. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes for Substituted Benzonitriles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org In the context of synthesizing substituted benzonitriles, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One green approach for benzonitrile synthesis involves using ionic liquids, which can act as recyclable solvents and catalysts, replacing traditional volatile organic compounds and metal salt catalysts. researchgate.netrsc.org For instance, the synthesis of benzonitrile from benzaldehyde (B42025) can be achieved using a hydroxylamine-based ionic liquid, which simplifies the process and allows for easy recovery and reuse of the ionic liquid. researchgate.net

In the context of cross-coupling reactions like the Buchwald-Hartwig amination, green chemistry efforts focus on minimizing the use of precious metals like palladium, developing catalysts that operate in greener solvents like water or polyethylene (B3416737) glycol (PEG), and using energy-efficient methods like microwave heating. acsgcipr.orgmdpi.com The development of sustainable routes for precursors is also important. For example, synthesizing heterocycles from renewable biomass sources represents a key area of green chemistry research. rsc.org These approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. rsc.org

Investigation of Reaction Mechanisms for the Formation and Transformation of 2 2 Cyclopentylethyl Amino Benzonitrile

Mechanistic Insights into Amine-Nitrile Reactivity in Annulation and Cyclization Processes

The reactivity of the amine and nitrile functionalities in 2-((2-Cyclopentylethyl)amino)benzonitrile is central to its participation in annulation and cyclization reactions. These processes are fundamental in the synthesis of various heterocyclic compounds. A key reaction pathway is the tandem Michael addition/intramolecular amino-nitrile cyclization. nih.gov In this type of sequence, an initial Michael addition can be followed by an intramolecular attack of the amine onto the nitrile group, leading to the formation of cyclic structures. nih.gov

The nitrile group, while generally not as electrophilic as a carbonyl group, can be activated for nucleophilic attack by the secondary amine. This intramolecular interaction is crucial for the construction of new rings fused to the benzonitrile (B105546) core. The reaction can be influenced by factors such as the presence of a base or a catalyst, which can enhance the nucleophilicity of the amine or the electrophilicity of the nitrile.

Another important mechanistic aspect is the potential for diverse cyclization pathways depending on the reaction conditions and the nature of the reacting partners. For instance, in reactions with ambiphilic reagents, different heterocyclic systems can be formed through either concerted or stepwise mechanisms. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate these pathways, revealing the involvement of intermediates like ketenimines in stepwise processes or concerted [3+2] cycloadditions. mdpi.com

Catalytic Pathways in the Synthesis of Substituted Aminobenzonitriles

The synthesis of substituted aminobenzonitriles, including this compound, often relies on catalytic methods to achieve high efficiency and selectivity. Both transition metal and organocatalytic systems have been developed for this purpose.

Transition metals are widely employed as catalysts in the formation of C-N bonds, a key step in the synthesis of aminobenzonitriles. nih.gov Common methods include Buchwald-Hartwig amination, which utilizes palladium catalysts to couple amines with aryl halides. While not directly synthesizing the nitrile, this can be a route to precursors.

Recent advancements have also focused on the activation of C-CN bonds by transition metals, which can lead to various functionalizations. researchgate.net For instance, metals like copper, palladium, ruthenium, and iron can catalyze cross-coupling reactions where the cyano group is either retained or participates in the reaction. researchgate.netresearchgate.net The mechanisms of these reactions often involve oxidative addition, reductive elimination, and migratory insertion steps. The specific catalytic cycle is highly dependent on the metal, ligands, and substrates involved.

Computational studies have been instrumental in understanding the reaction mechanisms of transition metal-catalyzed reactions, providing insights into the energetics of different pathways and the structures of key intermediates. researchgate.net

Organocatalysis offers an alternative to metal-based catalysts, often providing milder reaction conditions and avoiding toxic metal residues. mdpi.com The synthesis of aminonitriles can be achieved through reactions like the Strecker reaction, which can be catalyzed by chiral organocatalysts to produce enantiomerically enriched products. mdpi.com The mechanism of such reactions typically involves the activation of an imine by the organocatalyst, often through hydrogen bonding, making it more susceptible to nucleophilic attack by a cyanide source. mdpi.com

Base-promoted reactions are also prevalent in the synthesis of heterocyclic compounds from aminobenzonitriles. For example, a base can deprotonate the amine, increasing its nucleophilicity and facilitating its attack on another functional group, either intramolecularly or intermolecularly. cardiff.ac.uk This is a key step in base-mediated cyclization reactions. researchgate.net Control experiments are often used to probe the mechanism, for instance, by using radical scavengers to rule out radical pathways. cardiff.ac.uk

| Catalyst Type | General Mechanism | Key Intermediates |

| Transition Metal | Oxidative addition, reductive elimination, migratory insertion | Metal-ligand complexes, metallacycles |

| Organocatalyst | Activation through hydrogen bonding, iminium/enamine formation | Activated imines, enamines |

| Base | Deprotonation to enhance nucleophilicity | Anionic species |

Intramolecular Cyclization and Rearrangement Mechanisms Involving the Cyclopentylethyl Moiety

The cyclopentylethyl group in this compound can participate in intramolecular cyclization and rearrangement reactions. Under certain conditions, such as in the presence of a strong acid or a Lewis acid, carbocationic intermediates can be formed on the cyclopentylethyl chain. These carbocations can then undergo rearrangements, such as Wagner-Meerwein shifts, to form more stable carbocations. msu.edu

Subsequently, these intermediates can be trapped by the nucleophilic nitrogen of the amino group or the nitrile group, leading to the formation of new polycyclic structures. The regioselectivity of such cyclizations is governed by the stability of the resulting rings and the stereoelectronic requirements of the reaction.

One potential reaction is an intramolecular version of the Tiffeneau-Demjanov rearrangement, where a carbocation generated on the side chain could lead to ring expansion or contraction of the cyclopentyl ring, followed by cyclization. msu.edu The specific outcome would depend on the reaction conditions and the relative stability of the possible products.

Elucidation of Reaction Intermediates and Transition States via Spectroscopic and Computational Analysis

The direct observation and characterization of transient reaction intermediates and transition states are crucial for a complete understanding of reaction mechanisms. Various spectroscopic techniques are employed for this purpose. For instance, time-resolved resonance Raman and transient absorption spectroscopy have been used to study the structures of excited states of aminobenzonitriles. acs.org

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction pathways. nih.gov It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction. ims.ac.jp This can help in distinguishing between different possible mechanisms, such as concerted versus stepwise pathways. nih.gov For example, in the study of aminobenzonitrile systems, computational methods have been used to investigate the role of the amino group twist angle on the electronic properties and reactivity of the molecule. acs.org

Furthermore, spectroscopic data can be combined with computational results to provide a more robust assignment of observed species. researchgate.netnih.gov For example, calculated vibrational frequencies can be compared with experimental IR or Raman spectra to confirm the structure of an intermediate. acs.org This integrated approach is powerful in unraveling complex reaction mechanisms.

| Technique | Information Obtained |

| Time-resolved Spectroscopy | Structure and dynamics of excited states and short-lived intermediates. acs.org |

| NMR Spectroscopy | Structure of stable intermediates and products, kinetic information. nih.gov |

| Mass Spectrometry | Identification of reaction intermediates and products. nih.gov |

| Computational Chemistry (DFT) | Reaction energy profiles, structures of transition states and intermediates. ims.ac.jpacs.org |

Spectroscopic Characterization Techniques and Advanced Analytical Methods for 2 2 Cyclopentylethyl Amino Benzonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like 2-((2-Cyclopentylethyl)amino)benzonitrile. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzonitrile (B105546) ring, the cyclopentyl group, the ethyl linker, and the amine. The aromatic protons would typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the cyclopentylethyl side chain would resonate in the upfield aliphatic region (δ 1.0-3.5 ppm). The N-H proton of the secondary amine would likely appear as a broad signal, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is particularly characteristic, appearing significantly downfield (δ 115-120 ppm). rsc.org The six aromatic carbons of the benzonitrile ring would produce signals in the δ 110-150 ppm range. The aliphatic carbons of the cyclopentylethyl group would be found in the upfield region (δ 20-60 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the cyclopentylethyl fragment. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of all ¹H-¹³C pairs in the molecule.

Predicted NMR Data for this compound

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons (4H) | 6.5 - 7.5 | Nitrile Carbon (C≡N) | 117 - 120 |

| Amine Proton (N-H) | 4.5 - 5.5 (broad) | Aromatic C-N | 145 - 150 |

| Methylene (B1212753) (N-CH₂) | 3.2 - 3.6 | Aromatic Carbons (4) | 110 - 135 |

| Methylene (Cyclopentyl-CH₂) | 1.6 - 1.9 | Aromatic C-CN | 95 - 100 |

| Cyclopentyl Protons (9H) | 1.1 - 2.0 | Methylene (N-CH₂) | 45 - 50 |

| Methylene (Cyclopentyl-CH₂) | 38 - 42 | ||

| Cyclopentyl Methine (CH) | 35 - 40 | ||

| Cyclopentyl Methylenes (CH₂) | 25 - 35 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. For this compound (C₁₄H₁₈N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 215.1548. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. ncsu.edu In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 215.15) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-N bond and fragmentation of the cyclopentylethyl side chain. gre.ac.uknih.gov Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. semanticscholar.org

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Proposed Structure/Origin |

|---|---|---|

| [M+H]⁺ | 215.1548 | Protonated parent molecule |

| [M-C₇H₁₃]⁺ | 119.0599 | Loss of the cyclopentylethyl radical |

| [C₇H₁₄N]⁺ | 112.1126 | Cyclopentylethylamine fragment |

| [C₇H₅N₂]⁺ | 117.0453 | Aminobenzonitrile fragment after H rearrangement |

| [C₅H₉]⁺ | 69.0704 | Cyclopentyl cation |

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound, as each group exhibits characteristic absorption or scattering frequencies. derpharmachemica.comderpharmachemica.com

For this compound, the key functional groups are the nitrile (C≡N), the secondary amine (N-H), aromatic C-H, and aliphatic C-H bonds.

Nitrile (C≡N) stretch: This group gives a sharp, intense absorption band in the IR spectrum, typically around 2220-2260 cm⁻¹. This is often a very clean region of the spectrum, making the nitrile group easy to identify.

Amine (N-H) stretch: The N-H stretching vibration of a secondary amine appears as a single, medium-intensity band in the range of 3300-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentylethyl group appear just below 3000 cm⁻¹. researchgate.net

Aromatic C=C stretches: These vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in Raman than in IR, aiding in the characterization of the aromatic system. nih.govresearchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Amine | N-H Bend | 1550 - 1650 | Medium |

Advanced Chromatographic Separations for Compound Purity and Isomer Identification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating components of a mixture, thereby assessing the purity of a compound and identifying any isomers or impurities. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical reverse-phase HPLC setup (e.g., using a C18 column), the separation is based on the compound's polarity. The retention time of the molecule would be influenced by the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water). This method is highly effective for quantifying the purity of a sample and for separating it from potential starting materials or byproducts.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its molecular weight and structure, this compound could be amenable to GC analysis, possibly after derivatization to increase volatility. The choice of a capillary column (e.g., a non-polar DB-5 or a more polar DB-WAX) would be critical for achieving good separation. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both retention time and mass spectral data for peak identification. scielo.br These chromatographic methods are crucial for distinguishing between structural isomers, such as 3- or 4-((2-cyclopentylethyl)amino)benzonitrile, which would have identical mass spectra but different retention times.

Typical Chromatographic Conditions

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC | Column | Capillary (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Temperature Program | e.g., 100°C hold 2 min, ramp to 280°C at 10°C/min | |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Specialized Spectroscopic Methods for Mechanistic Insights (e.g., Molecular Rotational Resonance Spectroscopy for isotopic labeling studies)

Beyond routine characterization, specialized spectroscopic methods can provide profound insights into molecular structure and reaction mechanisms.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy measures the absorption of microwave radiation by molecules in the gas phase, providing exceptionally precise information about their rotational constants. This data allows for the determination of molecular geometries with very high accuracy. While technically demanding, MRR has been used to study related aromatic nitriles like benzonitrile, often in the context of astrochemistry. mit.edu For a flexible molecule like this compound, MRR could potentially distinguish between different stable conformations of the side chain.

Isotopic Labeling Studies: Isotopic labeling is a technique where one or more atoms in a molecule are replaced with a specific isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/Deuterium). wikipedia.org This "labeled" molecule can then be used as a tracer to follow its path through a chemical reaction or a biological system. nih.govmusechem.com By analyzing the products using NMR or mass spectrometry, researchers can determine which bonds are broken and formed, providing direct evidence for a proposed reaction mechanism. nih.govresearchgate.net For example, synthesizing this compound with a ¹³C label at the nitrile carbon would allow for precise tracking of this specific group's fate in subsequent chemical transformations, offering unambiguous mechanistic insights that would be difficult to obtain otherwise.

Theoretical and Computational Chemistry Studies of 2 2 Cyclopentylethyl Amino Benzonitrile

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. For 2-((2-Cyclopentylethyl)amino)benzonitrile, DFT studies, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to optimize the molecule's geometry and predict its electronic structure. nih.gov

These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized geometry provides a foundation for understanding the molecule's shape and steric profile.

Furthermore, DFT is used to calculate electronic properties that are crucial for predicting stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other quantum chemical parameters derived from these energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated to provide a quantitative measure of the molecule's reactivity. For instance, studies on related aminobenzonitrile compounds have used these parameters to classify molecules as hard or soft, which influences their reaction pathways. nih.govanalis.com.my

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting how it will interact with other chemical species. For this compound, one would expect the nitrogen of the nitrile group to be an electron-rich site, while the amino group and the aromatic ring would also show distinct electronic characteristics.

Illustrative Quantum Chemical Parameters for this compound

This table presents hypothetical data that would be the target of DFT calculations for this molecule.

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.4 eV | Indicator of chemical stability and reactivity |

| Chemical Hardness | η | 2.2 eV | Measures resistance to change in electron distribution |

Conformational Analysis of the 2-Cyclopentylethyl Moiety and its Influence on Molecular Geometry and Dynamics

Computational methods, such as potential energy surface (PES) scans, are used for this purpose. By systematically rotating the dihedral angles of the bonds connecting the cyclopentyl ring to the ethyl group and the ethyl group to the amino nitrogen, a conformational landscape can be mapped out. This allows for the identification of local and global energy minima, which correspond to the most probable shapes the molecule will adopt.

Illustrative Torsional Angles and Relative Energies for this compound Conformers

This table shows example data from a potential energy surface scan, highlighting key low-energy conformers.

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | 175° | 65° | 0.00 | 65% |

| B | -60° | 180° | 1.25 | 20% |

Molecular Dynamics Simulations for Intramolecular Interactions and Solvent Effects

While quantum chemical calculations provide insights into static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. An MD simulation of this compound would model the atomic motions of the molecule, providing a dynamic picture of its behavior. nih.gov

These simulations can reveal the nature of intramolecular interactions, such as the flexibility of the ethyl linker and the rotational dynamics of the cyclopentyl group. They can also shed light on how different parts of the molecule move in relation to each other.

A crucial aspect that MD simulations can address is the effect of the environment, particularly the solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the molecule's conformation and dynamics. nih.gov The nitrile group and the amino group would be expected to form hydrogen bonds with protic solvents, which could stabilize certain conformations over others. The hydrophobic cyclopentyl group would likely influence the local structuring of water molecules around it. Analyzing the radial distribution functions between specific atoms of the solute and solvent molecules can provide quantitative details about the solvation shell and specific interactions. nih.gov

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry is instrumental in the rational design of new molecules with desired characteristics. Starting with the core structure of this compound, new derivatives can be designed in silico to enhance specific properties, such as binding affinity to a biological target or improved electronic properties.

This process, often called structure-based drug design or materials design, involves making systematic chemical modifications to the parent molecule. For example, substituents could be added to the benzonitrile (B105546) or cyclopentyl rings. For each proposed derivative, quantum chemical calculations would be performed to predict its properties. This high-throughput screening allows chemists to prioritize which derivatives are most promising for synthesis and experimental testing, saving significant time and resources.

For instance, if the goal were to create a derivative with a smaller HOMO-LUMO gap to enhance electronic conductivity, various electron-donating or electron-withdrawing groups could be computationally added to the aromatic ring. The resulting changes in the electronic structure would be calculated and compared. This approach has been successfully used to design novel compounds in various chemical classes, including benzimidazole (B57391) derivatives with specific biological activities. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 2 Cyclopentylethyl Amino Benzonitrile

Reactions at the Amino Group: Acylation, Alkylation, and Formation of Heterocyclic Scaffolds

The secondary amino group is a key site for derivatization, readily undergoing reactions typical of secondary amines. Its nucleophilic character allows for acylation and alkylation, while its proximity to the nitrile group facilitates the construction of fused heterocyclic systems.

Acylation: The reaction of 2-((2-Cyclopentylethyl)amino)benzonitrile with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). This reaction effectively introduces a carbonyl moiety, altering the electronic properties of the amino nitrogen.

Alkylation: The secondary amine can be converted into a tertiary amine through reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions, this can be a primary pathway for modification. rsc.org

Formation of Heterocyclic Scaffolds: The ortho-disposed amino and nitrile groups serve as a powerful synthon for the synthesis of various fused heterocyclic compounds. This intramolecular potential is a cornerstone of its utility in medicinal and materials chemistry. For instance, reaction with carbon dioxide or its equivalents can lead to the formation of quinazoline (B50416) derivatives. researchgate.net 2-Aminobenzonitrile (B23959), a related precursor, is widely used as a building block in heterocyclic chemistry for synthesizing scaffolds like quinazolines, quinazolinones, and quinolines. researchgate.net

| Reaction Type | Reagent Example | Expected Product Structure | Product Name |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) |  | N-(2-cyanophenyl)-N-(2-cyclopentylethyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) |  | 2-((2-Cyclopentylethyl)(methyl)amino)benzonitrile |

| Heterocycle Formation | Carbon Dioxide (CO₂) |  | 3-(2-Cyclopentylethyl)quinazoline-2,4(1H,3H)-dione |

Transformations of the Nitrile Functionality: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amines, and ketones. libretexts.org Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orglumenlearning.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. openstax.orgchemguide.co.uk Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen to enhance its electrophilicity towards attack by water. libretexts.orgyoutube.com In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orgchemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org This reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.orgopenstax.org The use of less potent reagents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction to an imine, which is then hydrolyzed upon aqueous workup to yield an aldehyde. libretexts.org

Cycloaddition Reactions: Nitriles can participate as a 2π component in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrile oxides, which are generated in situ from oximes. This reaction provides a route to five-membered heterocyclic rings, such as Δ²-isoxazolines. mdpi.comresearchgate.net

| Reaction Type | Reagent(s) | Expected Product Structure | Product Name |

|---|---|---|---|

| Acid Hydrolysis (Complete) | H₃O⁺, Heat |  | 2-((2-Cyclopentylethyl)amino)benzoic acid |

| Reduction to Amine | 1. LiAlH₄ 2. H₂O |  | (2-((2-Cyclopentylethyl)amino)phenyl)methanamine |

| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O |  | 2-((2-Cyclopentylethyl)amino)benzaldehyde |

Electrophilic and Nucleophilic Modifications of the Benzonitrile (B105546) Aromatic Ring System

The substitution pattern on the aromatic ring is governed by the electronic effects of the two existing substituents: the activating amino group and the deactivating nitrile group.

Electrophilic Aromatic Substitution: The secondary amino group (-NHR) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the nitrile group (-CN) is a deactivating group that directs to the meta position. In molecules containing both types of groups, the activating group's influence typically dominates the regiochemical outcome of the reaction. msu.edu Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur primarily at positions 4 and 6 (ortho and para to the amino group). The strong activation provided by the amino group enhances the nucleophilicity of the benzene (B151609) ring. msu.edu The reaction proceeds via a two-step mechanism involving the formation of a positively charged benzenonium intermediate. msu.edumsu.edu

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.govrsc.org The aromatic ring in this compound is electron-rich due to the presence of the activating amino group. This high electron density makes the ring less susceptible to attack by nucleophiles, rendering SNAr reactions unfavorable under standard conditions. Such reactions would likely only proceed if a suitable leaving group (e.g., a halide) were first introduced onto the ring, ideally at a position activated by an electron-withdrawing group.

| Reaction Type | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives |

| Sulfonation | SO₃, H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |

Reactivity of the Cyclopentylethyl Substituent in Further Chemical Elaborations

The cyclopentylethyl group is an aliphatic substituent and is generally the least reactive portion of the molecule under many ionic reaction conditions. Its C-H bonds are non-polar, and the carbons are sp³-hybridized, making them resistant to attack by most electrophiles and nucleophiles.

However, the aliphatic chain is susceptible to free-radical reactions. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially introduce a bromine atom onto the alkyl chain. The selectivity of this reaction would favor positions that lead to the most stable radical intermediate.

Further transformations of this substituent are less common and would require specific and often harsh reaction conditions that could potentially affect the more reactive aromatic and functional group portions of the molecule.

Exploration of Research Applications and Potential Advanced Studies Involving 2 2 Cyclopentylethyl Amino Benzonitrile Scaffolds

Utility as Versatile Building Blocks in Complex Organic Synthesis and Fragment-Based Design

The 2-((2-Cyclopentylethyl)amino)benzonitrile scaffold is a promising starting point for the synthesis of more complex molecular architectures. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger structure. The presence of multiple reactive sites—the nitrile group, the secondary amine, and the aromatic ring—allows for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The secondary amine is a nucleophile and can be acylated, alkylated, or used in coupling reactions. The benzene (B151609) ring can undergo electrophilic substitution, allowing for the introduction of additional functional groups. This multi-functionality makes the scaffold a valuable precursor for creating libraries of diverse compounds for biological screening.

In the realm of fragment-based drug discovery (FBDD) , small molecular fragments are screened for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. The this compound molecule, with a molecular weight that can be considered at the upper end of the fragment scale, possesses features desirable for FBDD. The benzonitrile (B105546) portion can engage in hydrogen bonding and π-stacking interactions, while the flexible cyclopentylethyl group can explore hydrophobic pockets within a protein's active site. The secondary amine provides a convenient vector for fragment growth, allowing for the systematic addition of other chemical groups to improve binding affinity and selectivity.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Functional Group |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH2) |

| Nitrile (-CN) | Reduction | Primary Amine (-CH2NH2) |

| Secondary Amine (-NH-) | Acylation | Amide (-N(COR)-) |

| Secondary Amine (-NH-) | Alkylation | Tertiary Amine (-N(R)-) |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene Ring |

Ligand Design and Coordination Chemistry for Catalytic Systems

The design of ligands that can coordinate to metal centers is a cornerstone of catalysis. The this compound scaffold contains both a nitrile group and a secondary amino group, both of which are known to coordinate to transition metals. This dual-coordination capability suggests its potential as a bidentate ligand, which can form stable chelate complexes with metal ions. The cyclopentylethyl group provides steric bulk, which can influence the coordination geometry around the metal center and, consequently, the selectivity of the catalytic reaction.

Development of Homogeneous and Heterogeneous Catalysts

In homogeneous catalysis , the catalyst is in the same phase as the reactants. Metal complexes of ligands similar to this compound could be soluble in organic solvents and act as catalysts for a variety of transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The electronic properties of the ligand, which can be tuned by modifying the substituents on the aromatic ring, would influence the reactivity of the metal center.

For heterogeneous catalysis , the catalyst is in a different phase from the reactants. The this compound ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This would allow for the easy separation of the catalyst from the reaction mixture, which is a significant advantage in industrial processes. The supported metal complex could then be used in continuous flow reactors, enhancing the efficiency and sustainability of the chemical process.

Mechanistic Probes in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization. The this compound ligand, when part of a metal complex, can serve as a spectator ligand, influencing the catalytic cycle without being directly involved in the bond-making and bond-breaking steps. Alternatively, it could be a non-innocent ligand, actively participating in the catalytic transformation through redox processes or by acting as a proton shuttle. Spectroscopic techniques, such as NMR and X-ray crystallography, could be used to characterize the metal complexes and any intermediates in the catalytic cycle, providing valuable insights into the reaction mechanism.

Exploration as Scaffolds for Materials Science Research

The unique molecular structure of this compound also makes it an interesting candidate for materials science applications. Its aromatic and aliphatic components suggest that it could be used to create materials with a combination of rigidity and flexibility.

Precursors for Polymer Synthesis and Functional Materials

The presence of the amino and nitrile groups opens up possibilities for using this compound as a monomer in polymerization reactions. For example, the amino group could react with carboxylic acids or acyl chlorides to form polyamides, or with isocyanates to form polyureas. The nitrile group could potentially be involved in polymerization reactions as well, for instance, through cyclotrimerization to form triazine-based polymers. The resulting polymers could have interesting thermal and mechanical properties, influenced by the cyclopentylethyl group which could affect chain packing and intermolecular interactions. Such polymers could find applications as engineering plastics, fibers, or films.

Investigation of Optical and Electrical Properties in Advanced Materials

The benzonitrile unit is an electron-withdrawing group, and when combined with an electron-donating amino group, it creates a donor-acceptor system. This type of electronic structure is often associated with interesting optical and electrical properties. Materials incorporating the this compound scaffold could exhibit fluorescence or have nonlinear optical properties. These properties are highly dependent on the molecular arrangement in the solid state, which could be influenced by the steric bulk of the cyclopentylethyl group.

Furthermore, polymers derived from this scaffold could be investigated for their electrical conductivity. While the pristine polymer is likely to be an insulator, it could be doped or blended with conductive fillers to create composite materials with tailored electrical properties. Such materials could be relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Potential Role of the Scaffold | Desired Properties |

| Polymer Chemistry | Monomer for polyamide or polyurea synthesis | Thermal stability, mechanical strength |

| Optical Materials | Core structure for fluorescent dyes | High quantum yield, tunable emission wavelength |

| Organic Electronics | Component of conductive polymers or composites | Electrical conductivity, charge mobility |

Investigative Studies in Biological Chemistry and Molecular Recognition

The unique structure of this compound makes it a compelling candidate for studies in biological chemistry, particularly in the fields of receptor binding and molecular recognition. The benzonitrile group can participate in various non-covalent interactions, while the secondary amine and the cyclopentylethyl group offer sites for modification to fine-tune the molecule's steric and electronic properties.

Rational drug design is a cornerstone of modern medicinal chemistry, allowing for the systematic development of new molecules with desired biological activities. For the this compound scaffold, this process involves the synthesis of a library of analogs where specific parts of the molecule are altered to probe the binding requirements of a target receptor or enzyme.

Key Synthetic Strategies and Design Rationale:

Modification of the Cyclopentyl Group: The aliphatic cyclopentyl ring can be altered to explore how size, shape, and lipophilicity affect binding affinity. Analogs could be synthesized with smaller (cyclobutyl) or larger (cyclohexyl) rings. Additionally, introducing substituents (e.g., methyl, hydroxyl) at various positions on the ring can probe specific pockets within a receptor's binding site.

Alteration of the Ethyl Linker: The two-carbon ethyl chain connecting the cyclopentyl ring and the amino group can be shortened, lengthened, or made more rigid. This helps determine the optimal distance and orientation between the bulky aliphatic group and the aminobenzonitrile core for effective receptor engagement.

Substitution on the Benzonitrile Ring: Adding substituents (e.g., halogens, methoxy (B1213986) groups) to the aromatic ring can alter the electronic properties of the molecule, influencing its ability to form hydrogen bonds or engage in pi-stacking interactions.

Bioisosteric Replacement: The nitrile group (-C≡N) can be replaced with other functional groups that have similar physical or chemical properties, known as bioisosteres (e.g., a carboxyl group, a tetrazole ring). This strategy is used to improve potency, selectivity, or pharmacokinetic properties.

The synthesis of such analogs often involves multi-step chemical reactions. For instance, creating derivatives of the aminobenzonitrile core can be achieved through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The desired side chains, like modified cyclopentylethyl groups, can be introduced via reductive amination, where an appropriate aldehyde or ketone is reacted with the 2-aminobenzonitrile (B23959) core.

Once a library of analogs is synthesized, each compound is tested for its biological activity. The data gathered from these tests are used to build a Structure-Activity Relationship (SAR) model. SAR studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect, providing a roadmap for designing more potent and selective compounds.

For the this compound scaffold, an SAR study would aim to answer questions such as:

Does increasing the size of the cycloalkyl group enhance or diminish binding affinity?

Is the secondary amine essential for activity, or can it be replaced with an amide or ether linkage?

Which positions on the benzonitrile ring are most sensitive to substitution?

The results of these studies are often presented in data tables that correlate structural modifications with biological activity, typically measured as the concentration of the compound required to elicit a specific response (e.g., IC50 or Ki values).

Illustrative SAR Data for a Hypothetical Series of Benzonitrile Analogs

The following interactive table illustrates the type of data generated in an SAR study for a hypothetical receptor target. The data shows how modifications to a parent scaffold, similar to this compound, can influence binding affinity.

| Compound ID | Cycloalkyl Group | Ring Substituent | Linker Modification | Receptor Binding Affinity (Ki, nM) |

| 1 (Parent) | Cyclopentyl | None | -CH2CH2- | 50 |

| 2 | Cyclobutyl | None | -CH2CH2- | 120 |

| 3 | Cyclohexyl | None | -CH2CH2- | 45 |

| 4 | Cyclopentyl | 4-Fluoro | -CH2CH2- | 25 |

| 5 | Cyclopentyl | None | -CH2- | 200 |

| 6 | Cyclopentyl | 4-Methoxy | -CH2CH2- | 80 |

A larger cyclohexyl group (Compound 3) is slightly better tolerated than the original cyclopentyl group, while a smaller cyclobutyl group (Compound 2) reduces affinity.

Adding a small, electron-withdrawing fluorine atom to the benzonitrile ring (Compound 4) doubles the binding affinity, suggesting a favorable interaction in the receptor pocket.

Shortening the ethyl linker to a single methylene (B1212753) group (Compound 5) significantly decreases activity, indicating the importance of the linker's length for proper positioning.

These iterative cycles of design, synthesis, and testing are crucial for optimizing a lead compound into a highly effective pre-clinical molecular probe, which can then be used to study biological processes in greater detail. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.